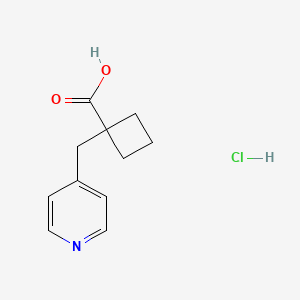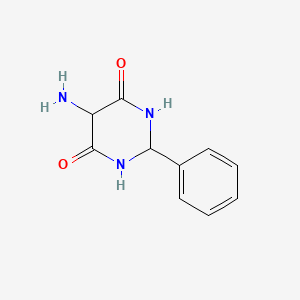![molecular formula C8H12N2O5 B8038760 3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8038760.png)
3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with unique properties that make it valuable in various scientific fields. This compound is known for its specific interactions at the molecular level, which have been extensively studied for applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multi-step organic synthesis. The process begins with the selection of appropriate starting materials, which undergo a series of chemical reactions including condensation, cyclization, and functional group modifications. Each step requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient handling of large quantities of reactants and products. The use of catalysts and automated control systems helps optimize the reaction conditions, reducing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can help elucidate cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular pathways. By binding to these targets, this compound can modulate their activity, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 132987618: Shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
CID 132987619: Another related compound with distinct substituents that affect its chemical and biological properties.
Uniqueness
3-[1-(2-Hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and wide range of applications make it a subject of ongoing research and industrial interest. Understanding its preparation, reactions, and mechanisms of action can help further its use in innovative solutions across chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
3-[1-(2-hydroxyethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5/c11-4-3-10-7(14)5(9-8(10)15)1-2-6(12)13/h5,11H,1-4H2,(H,9,15)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLBVVNNMZHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)N(C(=O)N1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C1C(=O)N(C(=O)N1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 4-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038693.png)









![4'-FLUORO-[1,1'-BIPHENYL]-4-CARBONYL CHLORIDE](/img/structure/B8038777.png)


